(6-Bromo-2-methoxy-1-naphthyl)methanol
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Overview
Description
(6-Bromo-2-methoxy-1-naphthyl)methanol: is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . This compound is characterized by a bromine atom and a methoxy group attached to a naphthalene ring, with a methanol group at the first position. It is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in suzuki–miyaura coupling , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling, organoboron compounds typically undergo transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Its potential use in suzuki–miyaura coupling suggests it may be involved in the formation of carbon-carbon bonds .
Result of Action
As a potential reagent in Suzuki–Miyaura coupling, it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of (6-Bromo-2-methoxy-1-naphthyl)methanol can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura coupling may be affected by the presence of a palladium catalyst and the pH of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Heck Reaction: One common method for synthesizing (6-Bromo-2-methoxy-1-naphthyl)methanol involves the Heck reaction.
Reduction of Ketones: Another method involves the reduction of corresponding ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency and yield maximization.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
Chemistry:
Catalyst Synthesis: It is used as a reagent to synthesize catalysts for enantioselective reactions.
Coupling Reactions: Employed in palladium-catalyzed coupling reactions to form biaryls or biheterocycles.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but lacks the methanol group.
6-Bromo-2-naphthol: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness:
This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
(6-bromo-2-methoxynaphthalen-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDLTFOHOEBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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